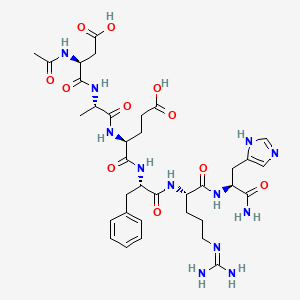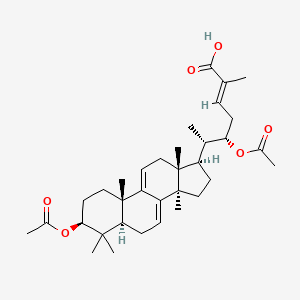![molecular formula C22H23N5 B12391275 5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)
5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI5P4Ks-IN-2 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma. This compound has garnered significant interest due to its potential therapeutic applications in diseases such as cancer, immunological disorders, and neurodegeneration. Phosphatidylinositol 5-phosphate 4-kinases are enzymes that play a crucial role in regulating cell signaling pathways, making them attractive targets for drug development .
Vorbereitungsmethoden
The synthesis of PI5P4Ks-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
PI5P4Ks-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
PI5P4Ks-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of phosphatidylinositol 5-phosphate 4-kinase gamma in various cellular processes. In biology, it helps elucidate the signaling pathways regulated by this kinase. In medicine, PI5P4Ks-IN-2 is being investigated for its potential therapeutic effects in cancer, where it may inhibit tumor growth and metastasis. Additionally, it has applications in the study of metabolic diseases and neurodegenerative disorders .
Wirkmechanismus
PI5P4Ks-IN-2 exerts its effects by selectively inhibiting phosphatidylinositol 5-phosphate 4-kinase gamma. This inhibition disrupts the conversion of phosphatidylinositol 5-phosphate to phosphatidylinositol 4,5-bisphosphate, thereby affecting various downstream signaling pathways. The molecular targets of PI5P4Ks-IN-2 include the kinase itself and other proteins involved in the signaling cascade. This compound’s allosteric binding mode enhances its selectivity and reduces off-target effects .
Vergleich Mit ähnlichen Verbindungen
PI5P4Ks-IN-2 is unique in its high selectivity for phosphatidylinositol 5-phosphate 4-kinase gamma compared to other isoforms such as alpha and beta. Similar compounds include NIH-12848 and ARUK2002821, which also target phosphatidylinositol 5-phosphate 4-kinases but may differ in their selectivity and potency. PI5P4Ks-IN-2’s distinct binding mode and physicochemical properties make it a valuable tool for studying the specific functions of phosphatidylinositol 5-phosphate 4-kinase gamma .
Eigenschaften
Molekularformel |
C22H23N5 |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
5-methyl-2-(2-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N5/c1-15(2)17-9-4-5-10-18(17)21-25-19-11-13-27(3)20(19)22(26-21)24-14-16-8-6-7-12-23-16/h4-13,15H,14H2,1-3H3,(H,24,25,26) |
InChI-Schlüssel |
XIEZMAUGHWKZDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2=NC3=C(C(=N2)NCC4=CC=CC=N4)N(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)


![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)








